7-(3,3-dimethyl-2-oxobutoxy)-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-(3,3-DIMETHYL-2-OXOBUTOXY)-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromenones. This compound is characterized by its unique structure, which includes a cyclopenta[c]chromenone core with various substituents, including a hexyl group and a dimethyl-oxobutoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,3-DIMETHYL-2-OXOBUTOXY)-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromenone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hexyl group: This step often involves alkylation reactions using hexyl halides under basic conditions.
Attachment of the dimethyl-oxobutoxy group: This can be done through esterification or etherification reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(3,3-DIMETHYL-2-OXOBUTOXY)-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-(3,3-DIMETHYL-2-OXOBUTOXY)-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(3,3-DIMETHYL-2-OXOBUTOXY)-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,3-DIMETHYL-2-OXOBUTOXY)-4-PROPYL-2H-CHROMEN-2-ONE
- 7-(3,3-DIMETHYL-2-OXOBUTOXY)-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE
- 7-(3,3-DIMETHYL-2-OXOBUTOXY)-2,3-DIHYDROCYCLOPENTA©CHROMEN-4(1H)-ONE
Uniqueness
What sets 7-(3,3-DIMETHYL-2-OXOBUTOXY)-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the hexyl group and the dimethyl-oxobutoxy group can influence its reactivity and interaction with biological targets, making it a compound of significant interest for further research.
Properties
Molecular Formula |
C24H32O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-8-hexyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C24H32O4/c1-5-6-7-8-10-16-13-19-17-11-9-12-18(17)23(26)28-21(19)14-20(16)27-15-22(25)24(2,3)4/h13-14H,5-12,15H2,1-4H3 |
InChI Key |
RCIZDKIUUNHYSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)C(C)(C)C)OC(=O)C3=C2CCC3 |
Origin of Product |
United States |
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